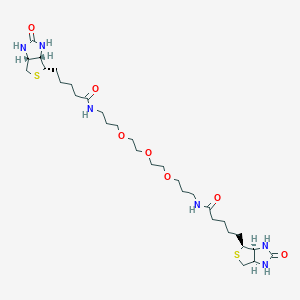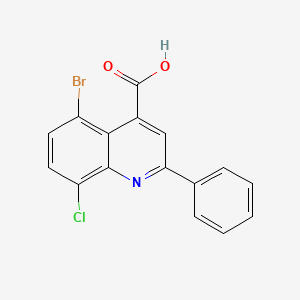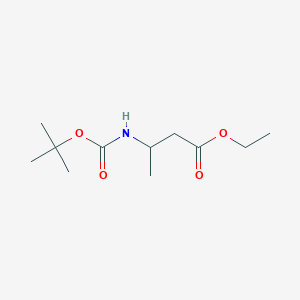![molecular formula C8H6BrN3O2 B13711466 Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)
Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate is a heterocyclic compound that belongs to the class of benzo[d][1,2,3]triazoles This compound is characterized by the presence of a bromine atom at the 4th position and a carboxylate ester group at the 5th position of the benzo[d][1,2,3]triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate typically involves the following steps:
Bromination: The starting material, 1H-benzo[d][1,2,3]triazole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Esterification: The brominated intermediate is then subjected to esterification with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid to form the desired methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Types of Reactions:
Substitution Reactions: The bromine atom at the 4th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be obtained.
Carboxylic Acid: Hydrolysis of the ester group yields 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylic acid.
Applications De Recherche Scientifique
Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is investigated for its electronic properties and potential use in organic semiconductors and optoelectronic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the triazole ring play crucial roles in the compound’s binding affinity and specificity. The ester group can also influence the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
4-Bromo-1H-benzo[d][1,2,3]triazole: Lacks the ester group, making it less soluble in organic solvents.
Methyl 1H-benzo[d][1,2,3]triazole-5-carboxylate: Lacks the bromine atom, resulting in different reactivity and binding properties.
1H-benzo[d][1,2,3]triazole-5-carboxylic acid: The carboxylic acid form, which is more polar and less lipophilic compared to the ester derivative.
Uniqueness: Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical reactivity and physical properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C8H6BrN3O2 |
|---|---|
Poids moléculaire |
256.06 g/mol |
Nom IUPAC |
methyl 4-bromo-2H-benzotriazole-5-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-3-5-7(6(4)9)11-12-10-5/h2-3H,1H3,(H,10,11,12) |
Clé InChI |
IYTTYVFHBSYSOH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=NNN=C2C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one](/img/structure/B13711410.png)



![2,5-Dihydroxy-3-propyl-[1,4]benzoquinone](/img/structure/B13711431.png)

![Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)




